REACTION_CXSMILES
|
[C:1]12([O:7][C:6]3[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=3[C:4]1=[O:12])[CH2:3][CH2:2]2.[N+:13]([O-])([OH:15])=[O:14]>>[N+:13]([C:10]1[CH:9]=[CH:8][C:6]2[O:7][C:1]3([C:4](=[O:12])[C:5]=2[CH:11]=1)[CH2:3][CH2:2]3)([O-:15])=[O:14]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C12(CC1)C(C1=C(O2)C=CC=C1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
previously cooled to -50° C. to -60° C
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OC3(CC3)C2=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |